3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
Description
3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS Ref: 10-F205488) is a halogenated benzophenone derivative featuring a 4-methylpiperazinomethyl group at the 2'-position of the benzophenone scaffold. Benzophenones with piperazine or related heterocyclic moieties are often explored in medicinal chemistry for their pharmacokinetic tunability, particularly in solubility and receptor binding .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGVIZHPIQJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643892 | |
| Record name | (3-Chloro-5-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-24-8 | |
| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The temperature is maintained at a specific range to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like sodium hydroxide or potassium carbonate are employed to neutralize the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield. Quality control measures are also in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidation of the piperazinomethyl group can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the carbonyl group in the benzophenone moiety can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol, and temperatures ranging from 0°C to 50°C.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents like water or acetic acid, and temperatures ranging from 20°C to 80°C.
Major Products Formed:
Substitution Reactions: Formation of substituted benzophenone derivatives.
Oxidation Reactions: Formation of oxidized piperazinomethyl derivatives.
Reduction Reactions: Formation of reduced benzophenone derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interaction with biological targets
Industry:
Chemical Manufacturing: Utilized in the production of various chemical products.
Environmental Research: Studied for its potential impact on the environment and its degradation pathways
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazinomethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of the target compound include:
Electronic and Steric Effects
- Halogen Substitution : The 3-chloro-5-fluoro configuration in the target compound introduces a mixed electronic profile (Cl: electron-withdrawing inductive effect; F: moderate electronegativity). In contrast, 898763-30-9’s 3,5-dichloro substitution increases lipophilicity and may enhance membrane permeability but reduce solubility .
Substituent Positioning
- The 2'-position of the piperazinomethyl group in the target compound may influence spatial interactions with biological targets compared to analogs with substituents at the 4'-position (e.g., 898763-30-9).
Lumping Strategy for Predictive Modeling
highlights the use of lumping strategies to group structurally similar compounds for predictive modeling.
Biological Activity
3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898762-24-8) is a synthetic compound belonging to the benzophenone class, characterized by its unique molecular structure that includes chloro and fluoro substituents along with a piperazinomethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C19H20ClFN2O
- Molecular Weight : 346.83 g/mol
- IUPAC Name : (3-chloro-5-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperazinomethyl group enhances binding affinity, allowing for modulation of various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular communication.
Antimicrobial Activity
Research indicates that derivatives of benzophenone exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain types of cancer cells, potentially making it a candidate for further anti-cancer research.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzophenone derivatives exhibited significant anticancer properties through the induction of apoptosis and cell cycle arrest in HeLa cells. The findings suggest that the structural features of this compound could enhance its efficacy as an anticancer agent.
- Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties of benzophenone derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
